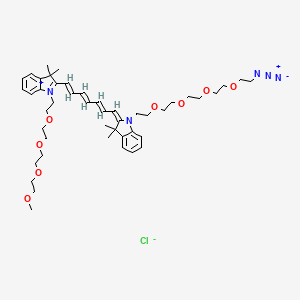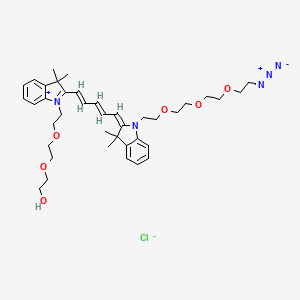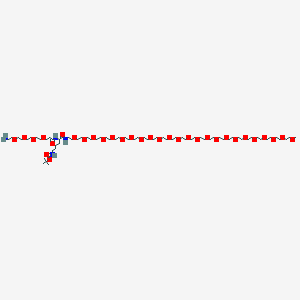
N-(m-PEG4)-N'-(azide-PEG4)-Cy7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a Cy7 labeled near infrared fluorescent PEG derivative containing an azide group, which enables Click Chemistry. The hydrophilic PEG spacer increases solubility in aqueous media. This reagent can be utilized to produce Cy7-labeled biomolecules for potential in vivo research and drug design related experiments.
Aplicaciones Científicas De Investigación
Tissue Engineering
- Cartilage Tissue Engineering : A study by Han et al. (2018) discussed the development of a biocompatible and in situ cross-linkable hydrogel derived from hyaluronic acid. This hydrogel utilized copper-free click reactions for cartilage tissue engineering, demonstrating potential for injectable scaffolds in this field (Han et al., 2018).
Surface Immobilization
- Carbohydrate and Protein Immobilization : Sun et al. (2006) demonstrated the use of sequential Diels-Alder and azide-alkyne [3 + 2] cycloaddition reactions for immobilizing carbohydrates and proteins onto solid surfaces. This method was found effective for a wide range of complex substances (Sun et al., 2006).
Drug Delivery Systems
- pH-Responsive Endosome-Solubilizing Drug Nanocarriers : Quadir et al. (2014) reported on the potential of click chemistry-modified polypeptide-based block copolymers for the fabrication of pH-sensitive nanoscale drug delivery systems (Quadir et al., 2014).
Reversible Micelles
- Photo-responsive Reversible Micelles : Hu et al. (2014) explored photo-induced reversible amphipathic copolymers that self-assembled into micelles, demonstrating potential for controlled release and re-encapsulation of hydrophobic drugs (Hu et al., 2014).
Bioconjugation
- Dually Reactive Long Recombinant Linkers : Kjeldsen et al. (2020) described recombinant linkers for the chemoselective cross-linking of proteins, highlighting their potential in tissue targeting or dual targeting of receptors (Kjeldsen et al., 2020).
Solid-Phase Synthesis
- Solid Phase Synthesis of Quinazoline-2,4-Diones : Shao et al. (1998) discussed a practical solid-phase synthesis method using a short-chain, high loading capacity, polyethyleneglycol polystyrene copolymer for efficient synthesis (Shao et al., 1998).
Solar Energy Applications
- Solid-State Dye-Sensitized Solar Cells : Koh et al. (2010) researched the use of poly(ethylene glycol) containing terminal azide groups in enhancing the mechanical properties of electrolytes for dye-sensitized solar cells (Koh et al., 2010).
Propiedades
Fórmula molecular |
C46H66ClN5O8 |
|---|---|
Peso molecular |
852.51 |
Nombre IUPAC |
(2E)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride |
InChI |
InChI=1S/C46H66N5O8.ClH/c1-45(2)39-15-11-13-17-41(39)50(22-25-54-30-33-58-36-35-56-28-27-52-5)43(45)19-9-7-6-8-10-20-44-46(3,4)40-16-12-14-18-42(40)51(44)23-26-55-31-34-59-38-37-57-32-29-53-24-21-48-49-47;/h6-20H,21-38H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
ISHBUBOOHQEWKB-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO, DMF, DCM, Water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






